[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol
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Overview
Description
[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol: is a heterocyclic compound that features an oxazole ring substituted with a chlorophenyl group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction between nitrile oxides and dipolarophiles . This reaction proceeds regioselectively and can be carried out under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol: can be compared with other similar compounds such as:
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the oxazole ring, chlorophenyl group, and methanethiol group in This compound imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8ClNOS |
---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanethiol |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2 |
InChI Key |
LIXVFBXIKFRRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CS)Cl |
Origin of Product |
United States |
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